Cas no 350670-85-8 (Caloxin 2A1 Trifluoroacetate)

Caloxin 2A1 Trifluoroacetate structure
Nome del prodotto:Caloxin 2A1 Trifluoroacetate
Numero CAS:350670-85-8
MF:C66H92F3N19O24
MW:1592.5448
MDL:MFCD32666238
CID:4770176
PubChem ID:145707883
Caloxin 2A1 Trifluoroacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Caloxin 2A1 (TFA)
- Caloxin 2A1 Trifluoroacetate
- Caloxin 2A1
- G17187
- 350670-85-8
- CS-0188742
- MS-32202
- DA-71884
- HY-P3278A
- MFCD32666238
- Caloxin 2A1 trifluoroacetate salt
- Caloxin 2A1 TFA
-
- MDL: MFCD32666238
- Inchi: 1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1
- Chiave InChI: WWVYZHSQQMQNOR-HPUWVREWSA-N
- Sorrisi: FC(C(=O)O[H])(F)F.O=C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O)=O)=O)=O)=O)N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])C([H])([H])C(N([H])C([H])([H])C(N([H])[H])=O)=O)=O)=O)C([H])([H])O[H])=O)C([H])([H])O[H])=O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 1591.65146936g/mol
- Massa monoisotopica: 1591.65146936g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 23
- Conta accettatore di obbligazioni idrogeno: 28
- Conta atomi pesanti: 112
- Conta legami ruotabili: 41
- Complessità: 3210
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 699
Caloxin 2A1 Trifluoroacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB545337-1 mg |
Caloxin 2A1 Trifluoroacetate; . |
350670-85-8 | 1mg |
€176.40 | 2023-06-14 | ||
Biosynth | PCT-4495-V-0.5 mg |
Caloxin 2A1 |
350670-85-8 | 0.5 mg |
$115.50 | 2023-01-03 | ||
TargetMol Chemicals | T40437-25mg |
Caloxin 2A1 |
350670-85-8 | 25mg |
¥ 10600 | 2024-07-19 | ||
abcr | AB545337-1mg |
Caloxin 2A1 Trifluoroacetate; . |
350670-85-8 | 1mg |
€185.30 | 2025-02-16 | ||
abcr | AB545337-0.5mg |
Caloxin 2A1 Trifluoroacetate; . |
350670-85-8 | 0.5mg |
€124.90 | 2024-08-02 | ||
abcr | AB545337-0,5 mg |
Caloxin 2A1 Trifluoroacetate; . |
350670-85-8 | 0.50,5mg |
€124.90 | 2023-06-14 | ||
abcr | AB545337-0.50,5mg |
Caloxin 2A1 Trifluoroacetate; . |
350670-85-8 | 0.50,5mg |
€124.90 | 2024-04-17 |
Caloxin 2A1 Trifluoroacetate Letteratura correlata
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
350670-85-8 (Caloxin 2A1 Trifluoroacetate) Prodotti correlati
- 282547-66-4(4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one)
- 1049243-98-2(4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide)
- 868228-32-4(methyl 2-{4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}butanoate)
- 916791-27-0(3-Bromomethyl-4-Nitro-Benzoic Acid)
- 50884-83-8((±)-Benzylphenobarbital)
- 68984-31-6(Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate)
- 1903694-90-5(1-(5-chloro-2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)
- 108391-82-8((2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid)
- 2171299-45-7(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)
- 2228138-87-0(1-1-(3-tert-butylphenyl)cyclopropylethan-1-one)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
